molecular formula C11H9ClF3NO2 B1419672 2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile CAS No. 1209937-54-1

2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

Cat. No. B1419672
M. Wt: 279.64 g/mol
InChI Key: DLTQTRXIHHVKSU-UHFFFAOYSA-N
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Description

“2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile” is a chemical compound with the molecular formula C11H9ClF3NO2 . It is used in research and has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of “2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile” is characterized by the presence of a nitrile group (-CN), a trifluoroethoxy group (-OCF3), a methoxy group (-OCH3), and a chloro group (-Cl) attached to a phenyl ring .

Scientific Research Applications

Role in Solvolysis Reactions

Solvolysis reactions involving similar compounds have been studied to understand the nucleophilic addition of water and the dynamics of solvent-assisted ion-molecule pair formations. For instance, the solvolysis reactions in acetonitrile-water mixtures shed light on the mechanisms of nucleophilic addition and the stability of intermediates in organic reactions, which can provide valuable insights for designing and optimizing synthetic pathways for compounds with similar functional groups (Jia et al., 2002).

Kinetics of Elimination Reactions

Research on the kinetics of elimination reactions in acetonitrile provides foundational knowledge on how certain functional groups influence reaction mechanisms and product distributions. Such studies help in understanding the reactivity of complex molecules and can be crucial for developing synthetic strategies for pharmaceuticals and other organic compounds (Kumar & Balachandran, 2006).

Radical Cyanomethylation/Arylation

The radical cyanomethylation/arylation of arylacrylamides using acetonitrile as a radical precursor demonstrates the versatility of acetonitrile in facilitating dual C-H bond functionalization. This methodology can be applied to synthesize oxindoles, highlighting the potential of using acetonitrile-based compounds for complex organic synthesis and modifications (Pan, Zhang, & Zhu, 2015).

Photodegradation Studies

Studies on the photodegradation of methoxy-substituted compounds in acetonitrile solution offer insights into the stability and degradation pathways of organic molecules under light exposure. Understanding these processes is essential for developing stable pharmaceuticals and materials with prolonged shelf lives (Galer & Šket, 2015).

properties

IUPAC Name

2-[3-chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO2/c1-17-9-5-7(2-3-16)4-8(12)10(9)18-6-11(13,14)15/h4-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTQTRXIHHVKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC#N)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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